molecular formula C19H14N4O3S B7687408 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B7687408
M. Wt: 378.4 g/mol
InChI Key: LLYBLEXAWIJHOV-UHFFFAOYSA-N
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Description

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium .

The thiazole ring can be synthesized separately through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates with a benzamide derivative under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide stands out due to its combined oxadiazole and thiazole rings, which provide a unique set of interactions with biological targets. This dual functionality can enhance its therapeutic potential and broaden its range of applications .

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18(22-19-20-10-11-27-19)14-8-4-5-9-15(14)25-12-16-21-17(23-26-16)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBLEXAWIJHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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